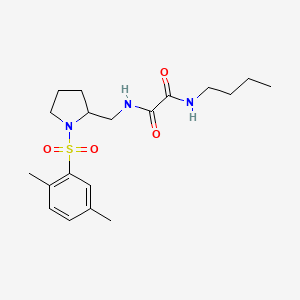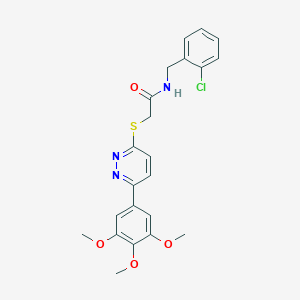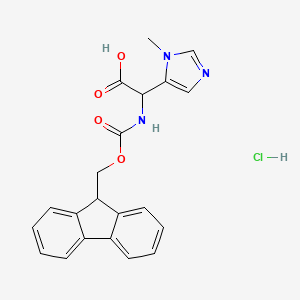![molecular formula C13H17NO2 B2374352 N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide CAS No. 2361642-74-0](/img/structure/B2374352.png)
N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide, also known as HPP, is a chemical compound that has been the subject of significant scientific research. HPP is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for scientific experimentation.
Mechanism of Action
N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide increases the levels of endocannabinoids in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide are complex and varied. Some of the primary effects of N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide include the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide in lab experiments is its specificity for FAAH, which allows researchers to selectively modulate the endocannabinoid system without affecting other physiological processes. However, there are also limitations to the use of N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are many potential future directions for research on N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide and the endocannabinoid system. Some of the most promising areas of research include the development of more potent and selective FAAH inhibitors, the investigation of the role of the endocannabinoid system in various disease states, and the exploration of the therapeutic potential of modulating the endocannabinoid system.
Synthesis Methods
N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide begins with the reaction of 4-methylphenylacetone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the corresponding amine, which is then coupled with acryloyl chloride to form N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide.
Scientific Research Applications
N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide has been used extensively in scientific research as a tool to investigate various biochemical and physiological processes. One of the primary applications of N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide is in the study of the endocannabinoid system, a complex network of receptors and signaling molecules that play a critical role in regulating a range of physiological processes.
properties
IUPAC Name |
N-[1-hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-10(3)13(16)11-7-5-9(2)6-8-11/h4-8,10,13,16H,1H2,2-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSJAEPGQBJFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC(=O)C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2374271.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)
![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)


![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)



![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
